

# P17 vs. P144: A Comparative Guide to TGF-β Inhibitory Peptides

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | P17 Peptide |           |
| Cat. No.:            | B15541828   | Get Quote |

In the landscape of therapeutic strategies targeting Transforming Growth Factor-beta (TGF- $\beta$ ), a pivotal regulator of cellular processes, the synthetic peptides P17 and P144 have emerged as significant contenders. Both peptides have demonstrated potent inhibitory effects on the TGF- $\beta$  signaling pathway, a pathway frequently implicated in fibrosis, cancer progression, and inflammatory diseases. This guide provides a comprehensive comparison of P17 and P144, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, supporting experimental data, and relevant protocols.

### **Peptide Characteristics and Origins**

P17 and P144 originate from distinct discovery methodologies, which contribute to their unique properties.

- P17: This soluble, hydrophilic peptide was identified through a random phage display peptide library.[1][2] Its sequence is KRIWFIPRSSWYERA.[2][3]
- P144 (Disitertide): In contrast, P144 is a hydrophobic peptide derived from the amino acid sequence (730-743) of the extracellular region of the TGF-β type III receptor, also known as Betaglycan.[1][2] Its sequence is TSLDASIIWAMMQN.[2][3] Due to its hydrophobicity, P144 has lower solubility, which has led to research into encapsulation strategies to improve its therapeutic application.[4][5]

## Mechanism of TGF-β Inhibition







Both peptides function by interfering with the TGF- $\beta$  signaling cascade, albeit through potentially different points of interaction. The canonical TGF- $\beta$  signaling pathway is initiated by the binding of a TGF- $\beta$  ligand to its type II receptor (TGF $\beta$ RII), which then recruits and phosphorylates the type I receptor (TGF $\beta$ RI). The activated TGF $\beta$ RI proceeds to phosphorylate downstream signaling molecules, primarily SMAD2 and SMAD3.





Click to download full resolution via product page



P17 directly binds to TGF- $\beta$  isoforms, with a relative binding affinity of 100% for TGF- $\beta$ 1, 80% for TGF- $\beta$ 2, and 30% for TGF- $\beta$ 3 in surface plasmon resonance assays.[1][2] P144 is designed to block the interaction between the TGF- $\beta$  ligand and its receptors.[3][6] Both peptides have been shown to effectively reduce the phosphorylation of SMAD2, a key downstream effector in the pathway.[1][6][7][8]

## Comparative Efficacy from In Vitro and In Vivo Studies

Extensive research has been conducted to evaluate the therapeutic potential of P17 and P144 in various disease models.

#### **Anti-Fibrotic Activity**

Both peptides have demonstrated significant anti-fibrotic effects in different models. In a mouse model of peritoneal dialysis-induced fibrosis, both P17 and P144 reduced peritoneal thickness and the expression of mesenchymal markers like collagen I and fibronectin.[9] In a radiotherapy-induced fibrosis model in rabbits, P144 treatment led to reduced collagen deposition and decreased phosphorylation of Smad2/3.[6][10]

#### **Anti-Angiogenic and Anti-Cancer Effects**

In a rat model of laser-induced choroidal neovascularization (CNV), both intravenous and intravitreal administration of P17 and P144 were found to decrease the development of early CNV lesions.[1][11] This effect was associated with the downregulation of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-2 (MMP-2).[1][2]

In the context of cancer, P144 has been shown to inhibit cell growth and increase apoptosis in brain tumor cell lines, including glioblastoma.[8][12] It was also found to decrease migration and invasiveness of glioblastoma cells in vitro and impair tumor growth in vivo.[8] Studies on human liver cancer cell lines have indicated that encapsulated forms of both P17 and P144 can inhibit cell proliferation in a dose-dependent manner.[3]

#### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from various studies to facilitate a direct comparison of P17 and P144.



| Parameter  | P17                   | P144 (Disitertide)                      | Reference |
|------------|-----------------------|-----------------------------------------|-----------|
| Origin     | Phage Display Library | TGF-β Type III<br>Receptor (Betaglycan) | [2][3]    |
| Sequence   | KRIWFIPRSSWYERA       | TSLDASIIWAMMQN                          | [2][3]    |
| Properties | Hydrophilic, Soluble  | Hydrophobic                             | [2][3]    |

Table 1: General Characteristics of P17 and P144

| TGF-β Isoform | P17 Relative<br>Binding Affinity | P144 Relative<br>Binding Affinity | Reference |
|---------------|----------------------------------|-----------------------------------|-----------|
| TGF-β1        | 100%                             | Data not available                | [1][2]    |
| TGF-β2        | 80%                              | Data not available                | [1][2]    |
| TGF-β3        | 30%                              | Data not available                | [1][2]    |

Table 2: Binding Affinity of P17 to TGF- $\beta$  Isoforms



| Model System                                  | P17 Effect                                             | P144 Effect                                            | Key<br>Downstream<br>Effects     | Reference |
|-----------------------------------------------|--------------------------------------------------------|--------------------------------------------------------|----------------------------------|-----------|
| Rat Choroidal<br>Neovascularizati<br>on       | Decreased CNV                                          | Decreased CNV                                          | ↓ VEGF, ↓<br>pSMAD-2, ↓<br>MMP-2 | [1][2]    |
| Human Corneal<br>Epithelial Cells             | ↓ TGF-β1-<br>stimulated<br>MMP13                       | ↓ TGF-β1-<br>stimulated<br>MMP13, ↓<br>pSMAD2          | -                                | [7]       |
| Glioblastoma<br>Cell Lines                    | No effect on growth/apoptosis                          | ↓ Growth, ↑  Apoptosis, ↓  Migration, ↓  Invasion      | ↓ pSMAD2                         | [8][12]   |
| Human Liver<br>Cancer Cells<br>(Encapsulated) | ↓ Proliferation                                        | ↓ Proliferation                                        | ↓ pSMAD2                         | [3]       |
| Mouse<br>Peritoneal<br>Fibrosis               | ↓ Peritoneal<br>thickness, ↓<br>Mesenchymal<br>markers | ↓ Peritoneal<br>thickness, ↓<br>Mesenchymal<br>markers | -                                | [9]       |
| Rabbit<br>Radiotherapy-<br>Induced Fibrosis   | Not tested                                             | ↓ Collagen<br>deposition                               | ↓ pSMAD2/3                       | [6]       |

Table 3: Summary of Preclinical Efficacy

## **Experimental Protocols**

This section provides an overview of the methodologies used in the cited studies to evaluate the efficacy of P17 and P144.

### **General Experimental Workflow**





Click to download full resolution via product page

### In Vivo Choroidal Neovascularization Model



- Animal Model: Long Evans rats were used in an established laser-induced CNV model.[1]
   [11]
- Peptide Administration:
  - Intravenous: Five injections of P17 (1 mg/ml) or P144 (1 mg/ml) in 0.2 mL of saline or carbonate, respectively, were administered every 72 hours over 2 weeks.[1][2]
  - Intravitreal: A single 7 μl injection of P17 (20 mg/ml), P144 (3 mg/ml), or a mixture of both was administered.[1][2]
- Analysis:
  - Fluorescein Angiography (FA): Performed weekly to assess the evolution of CNV.[11]
  - RT-PCR: Gene expression of factors like VEGF, TGF-β, COX-2, MMP-2, and MMP-9 was assessed.[11]
  - Western Blot: Protein levels of VEGF and p-SMAD2 were determined.[11]
  - Gelatin Zymography: MMP-2 activity was assessed.[11]

#### In Vitro Cell-Based Assays

- Cell Lines: A variety of cell lines have been used, including human corneal epithelial cells, glioblastoma cell lines (DAOY, A172, U87-MG), and human liver cancer cell lines (SNU449, Hep3B).[3][7][12]
- Treatment: Cells were exposed to TGF-β1 or TGF-β2 in the presence or absence of P17 or P144 at varying concentrations (e.g., 100 μg/ml for glioblastoma cells).[12]
- Analysis:
  - Western Blot: To determine the expression of phosphorylated SMAD2.[7][12]
  - Proliferation/Viability Assays (e.g., MTT, XTT): To assess the effect on cell growth.[7][12]



- Apoptosis Assays (e.g., Cell Death Detection ELISA): To measure programmed cell death.
   [12]
- Migration and Invasion Assays: To evaluate the impact on cancer cell motility.
- Immunobead-based assays (e.g., Luminex): To analyze the secretion of MMPs.[7]

#### Conclusion

Both P17 and P144 are potent inhibitors of the TGF- $\beta$  signaling pathway with demonstrated efficacy in a range of preclinical models of fibrosis, angiogenesis, and cancer. P17, a hydrophilic peptide from a phage display library, has well-characterized binding affinities for TGF- $\beta$  isoforms. P144, a hydrophobic peptide derived from the TGF- $\beta$  type III receptor, has shown strong therapeutic potential, particularly in anti-fibrotic and anti-cancer applications.

The choice between P17 and P144 for a specific research or therapeutic application will likely depend on the target disease, the desired route of administration, and the specific characteristics of the peptide, such as solubility and isoform specificity. The encapsulation of these peptides presents a promising strategy to overcome limitations like poor solubility and to enhance their therapeutic index. Further head-to-head comparative studies will be invaluable in delineating the specific advantages of each peptide and guiding their future clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Transforming Growth Factor-Beta Inhibition Reduces Progression of Early Choroidal Neovascularization Lesions in Rats: P17 and P144 Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transforming Growth Factor-Beta Inhibition Reduces Progression of Early Choroidal Neovascularization Lesions in Rats: P17 and P144 Peptides | PLOS One [journals.plos.org]
- 3. Encapsulating TGF-β1 Inhibitory Peptides P17 and P144 as a Promising Strategy to Facilitate Their Dissolution and to Improve Their Functionalization PMC



[pmc.ncbi.nlm.nih.gov]

- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. Encapsulating TGF-β1 Inhibitory Peptides P17 and P144 as a Promising Strategy to Facilitate Their Dissolution and to Improve Their Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P144 a Transforming Growth Factor Beta Inhibitor Peptide, Generates Antifibrogenic Effects in a Radiotherapy Induced Fibrosis Model PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. P144, a Transforming Growth Factor beta inhibitor peptide, generates antitumoral effects and modifies SMAD7 and SKI levels in human glioblastoma cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. P144 a Transforming Growth Factor Beta Inhibitor Peptide, Generates Antifibrogenic Effects in a Radiotherapy Induced Fibrosis Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transforming growth factor-beta inhibition reduces progression of early choroidal neovascularization lesions in rats: P17 and P144 peptides PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [P17 vs. P144: A Comparative Guide to TGF-β Inhibitory Peptides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541828#p17-peptide-vs-p144-peptide-in-tgf-beta-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com